molecular formula C20H20Cl2N4O2S B11243600 1,1'-[3-cyclohexyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-cyclohexyl-6-(3,4-dichlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11243600
M. Wt: 451.4 g/mol
InChI Key: XTSBBYHQMAEUOB-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

The synthesis of 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways. These interactions are crucial for its pharmacological effects, such as anticancer or antimicrobial activities .

Comparison with Similar Compounds

Similar compounds to 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features but may differ in their pharmacological activities and specific applications. For example:

The uniqueness of 1-[7-ACETYL-3-CYCLOHEXYL-6-(3,4-DICHLOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE lies in its specific combination of functional groups and its diverse pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20Cl2N4O2S

Molecular Weight

451.4 g/mol

IUPAC Name

1-[5-acetyl-3-cyclohexyl-6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H20Cl2N4O2S/c1-11(27)18-17(14-8-9-15(21)16(22)10-14)25(12(2)28)26-19(23-24-20(26)29-18)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3

InChI Key

XTSBBYHQMAEUOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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